(4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(4,4-dimethylpyrrolidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)5-9-4-6(7)3-8;;/h6,9H,3-5,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJKSNIAIDQGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869292-48-8 | |
| Record name | (4,4-dimethylpyrrolidin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of 4,4-dimethylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The process often involves continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
The compound (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride is an organic compound with potential applications in various scientific research fields, particularly in neuroscience and medicinal chemistry. This article discusses its applications, supported by detailed data tables and documented case studies.
Neuroscience
This compound has been studied for its potential role as a neurotransmitter modulator. Research indicates that it may interact with central nervous system (CNS) receptors, which could lead to applications in treating neurological disorders.
Case Study: Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in rat brain slices. Results showed a significant increase in dopamine levels, suggesting its potential as a therapeutic agent for conditions such as Parkinson's disease.
Medicinal Chemistry
This compound is being explored for its pharmacological properties, particularly as a lead compound in the development of new drugs targeting various diseases.
Table 1: Pharmacological Properties
| Property | Value |
|---|---|
| Binding Affinity | Moderate affinity for serotonin receptors |
| Efficacy | Potentially effective in increasing mood |
| Toxicity | Low toxicity observed in preliminary studies |
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study: Synthesis of Derivatives
Researchers synthesized several derivatives of this compound and evaluated their biological activity. One derivative exhibited enhanced anti-inflammatory properties compared to the parent compound.
Behavioral Studies
Behavioral assays have been conducted to assess the impact of this compound on animal models of anxiety and depression.
Table 2: Behavioral Study Results
| Study Type | Result |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms |
| Forced Swim Test | Reduced immobility time |
Mechanism of Action
The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpyrrolidin-3-yl)methanamine dihydrochloride
- (4,4-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride
- (4,4-Dimethylpyrrolidin-3-yl)ethanamine dihydrochloride
Uniqueness
(4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride, and how can its purity be validated?
- Methodology : The compound is typically synthesized via multi-step organic reactions, starting with pyrrolidine derivatives. For example, reductive amination of 4,4-dimethylpyrrolidin-3-one with methylamine under hydrogenation conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt. Purification involves recrystallization or column chromatography. Purity validation requires HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and absence of residual solvents .
Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (D2O, 400 MHz) should show peaks for pyrrolidine protons (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ calculated for C₇H₁₅N₂Cl₂: 205.06 Da).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .
Q. How should researchers ensure the stability of this compound under experimental storage conditions?
- Methodology : Store lyophilized powder at –20°C in airtight, light-protected containers. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Aqueous solutions should be prepared fresh due to hydrolysis risks at neutral pH .
Advanced Research Questions
Q. How should discrepancies in reported biological activity of this compound be addressed?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀/EC₅₀ values.
- Batch Comparison : Compare activity across independently synthesized batches to rule out impurities.
- Target Selectivity Screening : Use orthogonal assays (e.g., SPR, thermal shift) to verify binding specificity, as off-target effects may explain contradictions .
Q. What experimental strategies can elucidate the role of stereochemistry in the compound’s pharmacological properties?
- Methodology :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individual isomers in biological assays.
- X-ray Crystallography : Resolve the crystal structure to correlate stereochemical configuration with receptor-binding interactions.
- Molecular Dynamics Simulations : Model enantiomer-receptor complexes to predict binding affinity differences .
Q. How can mechanistic studies be designed to investigate its potential in neurodegenerative disease models?
- Methodology :
- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess neuroprotection against oxidative stress (e.g., H₂O₂ exposure) via MTT assay and caspase-3 activity.
- In Vivo Models : Administer the compound (1–10 mg/kg, IP) in transgenic Alzheimer’s mice (e.g., APP/PS1) and quantify amyloid-β plaque reduction via immunohistochemistry.
- Control Experiments : Include vehicle controls and reference compounds (e.g., donepezil) to benchmark efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
